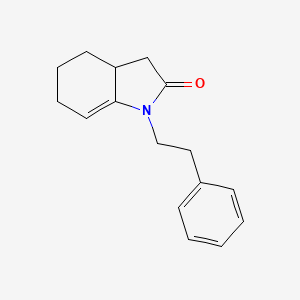
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a chemical compound with a complex structure that includes a phenylethyl group attached to a hexahydroindolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylethylamine with cyclohexanone under acidic conditions to form the desired indolone structure. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the hexahydroindolone ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or indolone moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the indolone core can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A simpler structure with similar phenylethyl functionality but lacking the indolone core.
Fentanyl Analogues: Compounds with similar phenylethyl groups but different core structures, often used in medicinal chemistry.
Benzene Derivatives: Compounds with phenyl groups attached to various functional groups, used in a wide range of applications.
Uniqueness
1-(2-Phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its combination of a phenylethyl group and a hexahydroindolone core. This structure provides a balance of hydrophobic and hydrophilic properties, allowing it to interact with a wide range of molecular targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for synthetic chemistry .
特性
CAS番号 |
420086-56-2 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
1-(2-phenylethyl)-3a,4,5,6-tetrahydro-3H-indol-2-one |
InChI |
InChI=1S/C16H19NO/c18-16-12-14-8-4-5-9-15(14)17(16)11-10-13-6-2-1-3-7-13/h1-3,6-7,9,14H,4-5,8,10-12H2 |
InChIキー |
FPPWJSMSOFULKX-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2C(C1)CC(=O)N2CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



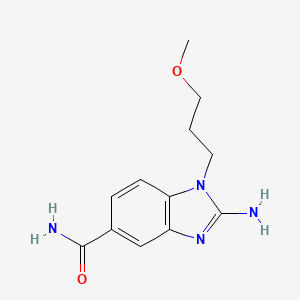

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
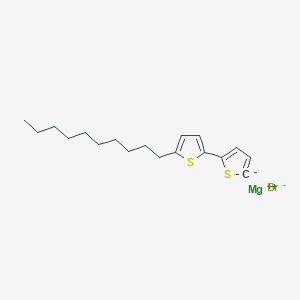
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
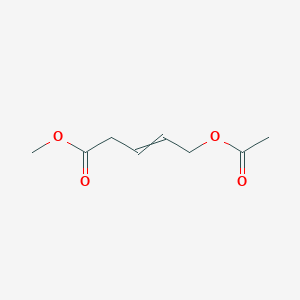
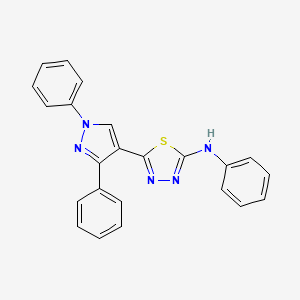
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
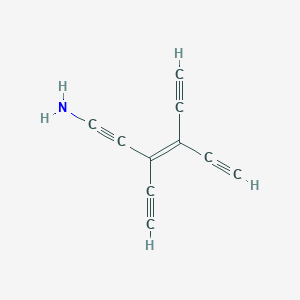
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
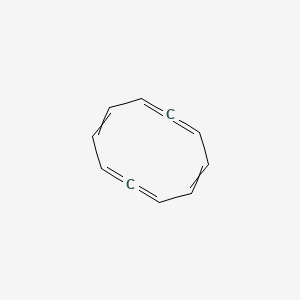
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
